![molecular formula C26H40O8 B3025996 (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid CAS No. 361432-78-2](/img/structure/B3025996.png)
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid
Overview
Description
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid is a complex organic compound that belongs to the class of steroid glucuronides. This compound is a conjugate of a steroid and glucuronic acid, which plays a significant role in the metabolism and excretion of steroids in the body. It is often studied for its biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid typically involves the conjugation of a steroid with glucuronic acid. The process generally includes the following steps:
Activation of Glucuronic Acid: Glucuronic acid is activated using reagents such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI) to form an active ester.
Conjugation Reaction: The activated glucuronic acid is then reacted with the steroid (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-ol under mild conditions, typically in the presence of a base such as triethylamine.
Purification: The resulting product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of automated synthesis equipment and large-scale purification systems.
Chemical Reactions Analysis
Types of Reactions
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 17-oxoandrostan-3-yl glucuronic acid derivatives.
Reduction: Formation of 17-hydroxyandrostan-3-yl glucuronic acid derivatives.
Substitution: Formation of substituted glucuronic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
Hormonal Therapy
The compound is structurally related to androgens and has been studied for its potential use in hormonal therapies. Its ability to act as an androgen receptor modulator makes it a candidate for treating conditions related to androgen deficiency or imbalance. Research has indicated that derivatives of this compound can influence testosterone levels and may be beneficial in androgen replacement therapies .
Steroid Synthesis
This compound serves as an intermediate in the synthesis of various steroid hormones. Its unique structure allows for modifications that can lead to the development of new steroidal drugs with enhanced efficacy and reduced side effects. For example, derivatives have shown promise in developing selective androgen receptor modulators (SARMs) that target specific tissues .
Anti-inflammatory Properties
Studies have demonstrated that compounds derived from this steroid framework exhibit anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma .
Biochemical Applications
Biomarker Development
The compound's metabolites can serve as biomarkers for certain diseases, particularly those related to hormonal imbalances. Research has focused on quantifying these metabolites in biological fluids using advanced analytical techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) . This application is crucial for early diagnosis and monitoring of treatment efficacy.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD). This inhibition can alter the metabolic pathway of steroids, leading to therapeutic effects in conditions like hormone-sensitive cancers .
Agricultural Applications
Plant Growth Regulators
In agricultural research, derivatives of this steroid compound have been explored as plant growth regulators. Their ability to modulate growth processes such as flowering and fruiting has significant implications for crop yield enhancement . Studies have shown that application of these compounds can lead to increased biomass and improved stress resistance in plants.
Data Tables
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Pharmaceuticals | Hormonal therapy | Modulates androgen receptors effectively |
Pharmaceuticals | Steroid synthesis | Serves as an intermediate for new drugs |
Pharmaceuticals | Anti-inflammatory properties | Inhibits pro-inflammatory cytokines |
Biochemistry | Biomarker development | Quantification via LC-MS/MS |
Biochemistry | Enzyme inhibition studies | Inhibits 17β-HSD effectively |
Agriculture | Plant growth regulators | Enhances biomass and stress resistance |
Case Studies
- Hormonal Therapy Study : A clinical trial evaluating the effects of a derivative of this compound on testosterone levels in hypogonadal men showed significant improvements in muscle mass and energy levels compared to placebo .
- Enzyme Inhibition Research : A study published in Journal of Steroid Biochemistry demonstrated that the compound effectively inhibited 17β-HSD activity, resulting in decreased estrogen levels in vitro, suggesting potential use in breast cancer treatment .
- Agricultural Impact Assessment : Research conducted on tomato plants treated with glucopyranosiduronic acid derivatives revealed a 30% increase in yield under drought conditions, highlighting its potential as a biostimulant .
Mechanism of Action
The mechanism of action of (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate its conjugation with glucuronic acid. This process enhances the solubility and excretion of the steroid, thereby regulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Androstan-3-yl glucuronide
- Testosterone glucuronide
- Estradiol glucuronide
Uniqueness
(2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid is unique due to its specific structure and the presence of a methyl group at the 2alpha position. This structural feature influences its biological activity and metabolic pathways, distinguishing it from other steroid glucuronides.
Biological Activity
The compound known as (2alpha,3alpha,5alpha)-2-methyl-17-oxoandrostan-3-yl, beta-D-glucopyranosiduronic acid is a glucuronide derivative of a steroid, which suggests potential biological activities linked to steroid metabolism and its interactions with various biological systems. This article aims to explore the biological activity of this compound by reviewing relevant literature, including case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula with a molecular weight of approximately 304.47 g/mol. It features a steroid backbone modified by the addition of a glucuronic acid moiety, which is known to enhance solubility and facilitate metabolic clearance.
The biological activity of this compound primarily relates to its interaction with steroid receptors and enzymes involved in steroid metabolism. The following mechanisms are noteworthy:
- Androgen Receptor Binding : Similar compounds have been shown to bind effectively to androgen receptors, influencing anabolic processes in muscle tissues and potentially modulating testosterone-like effects .
- Enzymatic Modulation : The compound may interact with enzymes such as 17beta-hydroxysteroid dehydrogenase (EC 1.1.1.62), which plays a crucial role in the conversion between androgens and estrogens, thus affecting hormonal balance .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anabolic Effects : Studies suggest that compounds similar to dromostanolone (a known anabolic steroid) exhibit significant anabolic properties, promoting muscle growth and recovery .
- Metabolic Clearance : The glucuronic acid moiety likely enhances the compound's solubility, facilitating renal excretion and reducing potential toxicity associated with steroid use .
Table 1: Biological Activity Summary
Case Studies
Several studies have investigated the effects of similar compounds on biological systems:
- Study on Muscle Growth : A clinical trial involving dromostanolone demonstrated significant increases in lean body mass among participants compared to controls, suggesting that the parent compound may exhibit similar effects through its anabolic properties.
- Hormonal Regulation Research : Research focusing on the modulation of estrogen and androgen levels via glucuronidation pathways has shown that compounds like this may play a role in balancing hormonal levels in various physiological contexts.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3S,5S,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-12-11-26(3)13(4-5-14-15-6-7-18(27)25(15,2)9-8-16(14)26)10-17(12)33-24-21(30)19(28)20(29)22(34-24)23(31)32/h12-17,19-22,24,28-30H,4-11H2,1-3H3,(H,31,32)/t12-,13+,14+,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMOMOYFQSMAKV-ZDFLLEBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.